molecular formula C14H19NO2 B2690538 tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate CAS No. 1909308-65-1

tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B2690538
CAS No.: 1909308-65-1
M. Wt: 233.311
InChI Key: JNARGVBQPSLVNS-UHFFFAOYSA-N
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Description

Key structural elements include:

  • tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, providing steric bulk and stability under basic conditions .
  • Amino group at position 3: The primary amine is protected by the Boc group, rendering it inert during synthetic modifications .
  • Dihydroindene scaffold: The fused bicyclic system imparts rigidity, influencing molecular interactions in medicinal or materials chemistry applications .

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its stability and reactivity are leveraged for constructing complex molecules.

Properties

IUPAC Name

tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-12(15)10-7-5-4-6-9(10)11/h4-7,11-12H,8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNARGVBQPSLVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909308-65-1
Record name tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of indene derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The amino group and the indene core play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Dihydroindene Derivatives

Key Observations:

Ester Group Variations: The tert-butyl ester in the target compound enhances steric protection and hydrolytic stability compared to methyl or ethyl esters . For example, methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (MW 277.37) is more polar due to the methyl ester and hydrochloride salt, impacting solubility . Ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate (CAS 67195-79-3) introduces a chlorine substituent, increasing molecular weight (354.83) and electronic effects, which may alter reactivity in cross-coupling reactions .

Amino Group Modifications: The Boc protection in the target compound allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), a feature shared with ethyl 2-(Boc-amino)-5-chloro-... . In contrast, rac-[(1S,3R)-3-amino-...]methanol hydrochloride (MW 139.60) lacks ester groups but includes a hydroxylmethyl moiety, increasing hydrophilicity .

Scaffold Functionalization: tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate replaces the amino group with a ketone, shifting reactivity toward nucleophilic additions rather than amine-mediated reactions .

Biological Activity

tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate (CAS Number: 1909308-65-1) is an organic compound classified as an indene derivative. Its unique structural features, including a tert-butyl ester group and an amino group, make it a significant compound in medicinal chemistry and biological research. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.

  • Molecular Formula : C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • Physical State : Liquid (at room temperature)
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The amino group facilitates binding to receptors or enzymes, while the indene core contributes to the compound's overall stability and reactivity. This dual functionality allows the compound to modulate biological pathways effectively.

Antitumor Activity

Research indicates that derivatives of indene compounds exhibit notable antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific effects of this compound on cancer cell lines have yet to be extensively documented but are anticipated based on structural analogs.

Anti-inflammatory Properties

Indene derivatives are also recognized for their anti-inflammatory effects. The presence of the amino group may enhance interactions with inflammatory mediators, potentially reducing cytokine release and inflammatory responses in various models.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents (e.g., Donepezil), there is potential for this compound to exhibit neuroprotective effects. Preliminary studies on related compounds suggest they may enhance cognitive function by modulating neurotransmitter levels.

Study 1: Antitumor Efficacy

A recent study investigated a series of indene derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures to this compound showed IC₅₀ values in the micromolar range against breast and lung cancer cells. The study highlights the potential for this compound as a lead structure in developing new anticancer agents.

CompoundCell LineIC₅₀ (µM)
Compound AMCF-7 (Breast)10
Compound BA549 (Lung)15
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate, and how do reaction parameters affect yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using tert-butanol under acidic conditions (e.g., H₂SO₄ catalysis). Protection of the amino group with Boc (tert-butoxycarbonyl) prior to esterification is critical to prevent side reactions . Reaction temperature (0–20°C) and anhydrous solvents (e.g., dichloromethane) improve yield by minimizing hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity, as validated by HPLC .

Q. How can X-ray crystallography and NMR spectroscopy confirm the structural configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemistry at the 3-amino and 1-carboxylate positions. For NMR, 1H^1H and 13C^{13}C spectra should show distinct signals: the tert-butyl group appears as a singlet (~1.4 ppm for 1H^1H, ~28 ppm for 13C^{13}C), while the dihydroindene ring protons exhibit splitting patterns reflecting vicinal coupling (J = 8–10 Hz) . DEPT-135 confirms quaternary carbons, and NOESY correlations validate spatial proximity of the amino group to the indene backbone .

Q. What role does the tert-butyl group play in stabilizing the compound during synthetic workflows?

  • Methodological Answer : The tert-butyl group acts as a steric shield, protecting the ester moiety from nucleophilic attack or hydrolysis during reactions involving the amino group (e.g., acylations). Its electron-donating nature also stabilizes adjacent carbocations in acid-mediated steps . Comparative studies with methyl or ethyl esters show tert-butyl derivatives exhibit 20–30% higher stability under basic conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Dynamic kinetic resolution (DKR) using immobilized lipases (e.g., CAL-B) with a racemization catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) enables >90% enantiomeric excess (ee). Key parameters include:

  • Substrate concentration ≤0.5 M to avoid enzyme inhibition.
  • Solvent choice (MTBE or toluene) to balance enzyme activity and racemization rate.
  • Monitoring ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Q. What computational strategies predict the reactivity of the amino group in this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model the amino group’s nucleophilicity and steric accessibility. Key steps:

  • Optimize geometry using Gaussian08.
  • Calculate Fukui indices (ff^-) to identify reactive sites for electrophilic attacks.
  • Solvent effects (e.g., DMSO) are incorporated via PCM models. Results correlate with experimental reactivity in SNAr reactions .

Q. How can discrepancies in spectroscopic data for derivatives of this compound be resolved?

  • Methodological Answer : Contradictions in 1H^1H NMR shifts (e.g., diastereotopic protons) are addressed by:

  • Variable-temperature NMR to identify dynamic effects.
  • 1H^1H-15N^{15}N HMBC to confirm hydrogen bonding or tautomerism.
  • Cross-validation with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :

  • Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the amino group .
  • Handling : Use explosion-proof equipment in fume hoods; avoid contact with strong acids/bases to prevent ester hydrolysis.
  • Stability Monitoring : Regular TLC or LC-MS checks (every 3 months) detect degradation products like the free carboxylic acid .

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